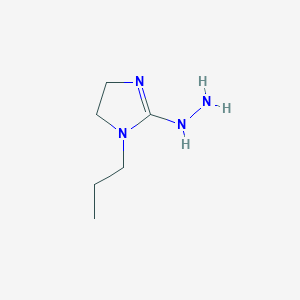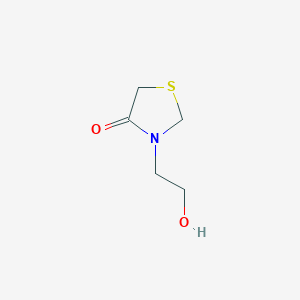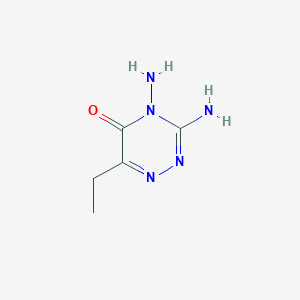
3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of ethylamine with cyanuric chloride, followed by subsequent amination steps to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the triazine ring can lead to the formation of different reduced triazine derivatives.
Substitution: The amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro-triazines, while substitution could introduce various functional groups like alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3,4-Diamino-1,2,4-triazine: Lacks the ethyl group, which might affect its reactivity and biological activity.
6-Ethyl-1,2,4-triazine: Lacks the amino groups, which are crucial for certain chemical reactions and biological interactions.
Uniqueness
3,4-Diamino-6-ethyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both amino groups and the ethyl group, which can influence its chemical reactivity and potential biological activities. This combination of functional groups might make it more versatile in various applications compared to its analogs.
特性
CAS番号 |
763908-37-8 |
|---|---|
分子式 |
C5H9N5O |
分子量 |
155.16 g/mol |
IUPAC名 |
3,4-diamino-6-ethyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H9N5O/c1-2-3-4(11)10(7)5(6)9-8-3/h2,7H2,1H3,(H2,6,9) |
InChIキー |
NZUQFUDOBZRUNR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(N(C1=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


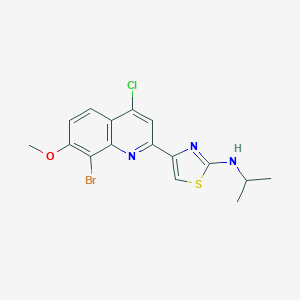
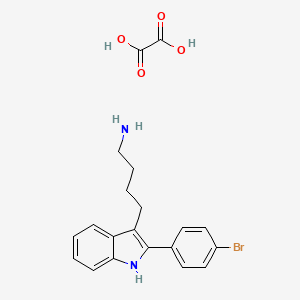

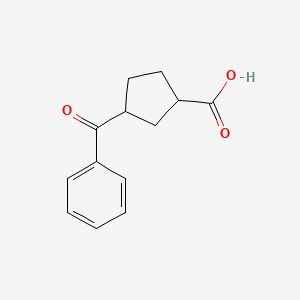
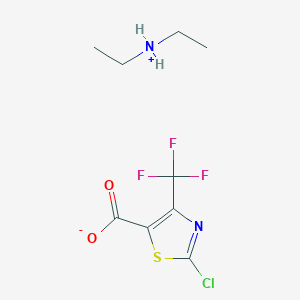
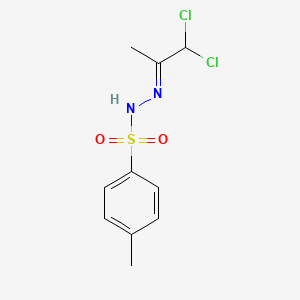
![(E)-2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13104332.png)
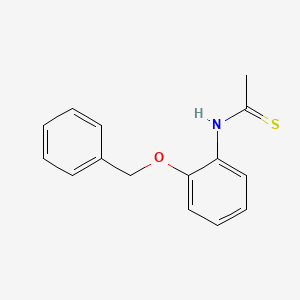


![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
